1-[2,2-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone
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Overview
Description
1-[2,2-DIMETHYL-4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a quinoline core substituted with a triazole moiety
Preparation Methods
The synthesis of 1-[2,2-DIMETHYL-4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the triazole moiety: This step may involve the reaction of the quinoline derivative with a triazole precursor under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Final coupling reaction: The final step involves coupling the triazole-substituted quinoline with ethanone under conditions that promote the formation of the desired product.
Chemical Reactions Analysis
1-[2,2-DIMETHYL-4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole moiety can be replaced with other nucleophiles under suitable conditions.
Scientific Research Applications
1-[2,2-DIMETHYL-4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in research to understand the interaction between triazole-containing compounds and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2,2-DIMETHYL-4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
1-[2,2-DIMETHYL-4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE can be compared with other similar compounds, such as:
Imidazole-containing compounds: These compounds also feature a five-membered ring with nitrogen atoms and exhibit similar biological activities, such as anti-cancer and anti-inflammatory properties.
Indole derivatives: Indole-containing compounds are known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
The uniqueness of 1-[2,2-DIMETHYL-4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1(2H)-QUINOLINYL]-1-ETHANONE lies in its combination of a quinoline core with a triazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[2,2-dimethyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]quinolin-1-yl]ethanone |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)21-15-8-6-5-7-14(15)13(9-17(21,2)3)10-23-16-19-18-11-20(16)4/h5-9,11H,10H2,1-4H3 |
InChI Key |
UVPWAMWDFBCHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=CN3C |
Origin of Product |
United States |
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